N-(3-Bromo-4-fluorophenyl)-N'-hydroxy-2-(1-Boc-4-piperidinyl)-2-oxoacetimidamide
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Overview
Description
N-(3-Bromo-4-fluorophenyl)-N’-hydroxy-2-(1-Boc-4-piperidinyl)-2-oxoacetimidamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-4-fluorophenyl)-N’-hydroxy-2-(1-Boc-4-piperidinyl)-2-oxoacetimidamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the piperidine ring: This can be achieved through cyclization reactions.
Introduction of the Boc protecting group: This step involves the protection of the piperidine nitrogen to prevent unwanted side reactions.
Bromination and fluorination: The aromatic ring is functionalized with bromine and fluorine atoms using specific halogenation reactions.
Coupling reactions: The final step involves coupling the functionalized aromatic ring with the piperidine derivative under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromo-4-fluorophenyl)-N’-hydroxy-2-(1-Boc-4-piperidinyl)-2-oxoacetimidamide can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Halogen atoms can be substituted with other functional groups.
Hydrolysis: Removal of the Boc protecting group under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines, thiols.
Hydrolysis conditions: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential use in drug discovery and development.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Bromo-4-fluorophenyl)-N’-hydroxy-2-(1-Boc-4-piperidinyl)-2-oxoacetimidamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Bromo-4-fluorophenyl)-N’-hydroxy-2-(1-Boc-4-piperidinyl)-2-oxoacetamide
- N-(3-Bromo-4-fluorophenyl)-N’-hydroxy-2-(1-Boc-4-piperidinyl)-2-oxoacetohydrazide
Uniqueness
N-(3-Bromo-4-fluorophenyl)-N’-hydroxy-2-(1-Boc-4-piperidinyl)-2-oxoacetimidamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
tert-butyl 4-[2-(3-bromo-4-fluorophenyl)imino-2-(hydroxyamino)acetyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BrFN3O4/c1-18(2,3)27-17(25)23-8-6-11(7-9-23)15(24)16(22-26)21-12-4-5-14(20)13(19)10-12/h4-5,10-11,26H,6-9H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTAGQZGQRMBJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C(=NC2=CC(=C(C=C2)F)Br)NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrFN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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